molecular formula C9H18O B3029087 4-Propylcyclohexanol CAS No. 52204-65-6

4-Propylcyclohexanol

Cat. No. B3029087
CAS RN: 52204-65-6
M. Wt: 142.24 g/mol
InChI Key: YVPZFPKENDZQEJ-UHFFFAOYSA-N
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Description

4-Propylcyclohexanol is a chemical compound that serves as an important intermediate in the synthesis of various materials, including those used in the manufacture of liquid crystal displays. It is characterized by the presence of a propyl group attached to a cyclohexanol ring structure. The compound has been the subject of various studies aiming to develop efficient and green synthetic methods for its production .

Synthesis Analysis

The synthesis of 4-Propylcyclohexanol has been achieved through different methods. One study reports the efficient synthesis of cis-4-Propylcyclohexanol using a mutant alcohol dehydrogenase coupled with glucose dehydrogenase. This biocatalytic approach allowed the complete transformation of 4-propylcyclohexanone to the desired alcohol with a high cis/trans ratio and yield, highlighting a potential method for industrial-scale green production . Another method for synthesizing 4-propylcyclohexanone, a precursor to 4-Propylcyclohexanol, involved the use of palladium/carbon catalyst under optimized conditions, achieving high conversion and selectivity .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Propylcyclohexanol has been characterized using various analytical techniques. For instance, the crystal and molecular structures of mesogenic trans, trans-4'-alkylbicyclohexyl-4-carbonitriles, which share a similar cyclohexane structure, were determined using X-ray diffraction analysis. These studies provide insights into the conformation and packing of cyclohexane derivatives in the solid state .

Chemical Reactions Analysis

4-Propylcyclohexanol can be involved in various chemical reactions due to its functional alcohol group. For example, it can be used as an intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol. The alcohol group allows for further functionalization and derivatization, which can be utilized in the synthesis of pharmaceuticals and other organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Propylcyclohexanol and related compounds have been studied to some extent. For example, the synthesis of liquid crystalline polymers containing a 4-methyl-cyclohexanone moiety, which is structurally similar to 4-Propylcyclohexanol, revealed insights into their mesomorphic properties, solubility, and thermal stability. Such studies are crucial for understanding the behavior of these compounds under various conditions and for their application in materials science .

Scientific Research Applications

1. Synthesis and Industrial Applications

4-Propylcyclohexanol serves as an important intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a component extensively used in the manufacture of liquid crystal displays. Wu et al. (2022) have developed an efficient method for the synthesis of cis-4-Propylcyclohexanol using a mutant alcohol dehydrogenase coupled with glucose dehydrogenase, offering a potential approach for its green production at an industrial scale (Wu et al., 2022).

2. Hydrodeoxygenation in Biorefineries

In biorefineries, cyclohexanols like 4-Propylcyclohexanol are vital for producing polymers, spices, and medicines. A study by Liu et al. (2017) demonstrated the effective hydrodeoxygenation of lignin-derived phenols to cyclohexanols using cobalt-based catalysts. This process showed significant promise in converting biomass into valuable chemicals (Liu et al., 2017).

3. Biocatalysis in Chemical Synthesis

4-Propylcyclohexanol's synthesis also benefits from biocatalytic methods. Ikunaka et al. (2004) explored the use of Galactomyces geotrichum for the selective equatorial hydride delivery, showcasing the potential of biocatalysis in the efficient and selective synthesis of compounds like trans-2-(4-propylcyclohexyl)-1,3-propanediol from 4-Propylcyclohexanol (Ikunaka et al., 2004).

4. Catalysis Research

Research in catalysis has also focused on 4-Propylcyclohexanol. Hong (2005) reported a new method for synthesizing 4-Propylcyclohexanone, a precursor to 4-Propylcyclohexanol, using a palladium/carbon catalyst. This study contributes to the understanding of reaction mechanisms and optimization of conditions for efficient production (Hong, 2005).

5. Application in Environmental Science

In environmental science, the biotransformation of compounds like 4-Propylcyclohexanol is of interest. Okamura et al. (2000) investigated the biotransformation of 4-Propylcyclohexanone using anthracnose fungi, highlighting the potential of using fungi for the stereoselective reduction of similar compounds (Okamura et al., 2000).

Safety And Hazards

4-Propylcyclohexanol is classified as a dangerous substance. It has hazard statements H225, H302, H315, H319, and H335 . The safety information includes pictograms GHS02 and GHS07 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

The selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts is a potential future direction . This process could lead to the green production of cis-4-propylcyclohexanol as the key intermediate of trans-2-(4-propylcyclohexyl)-1,3-propanediol at an industrial level .

properties

IUPAC Name

4-propylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPZFPKENDZQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311691
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylcyclohexanol

CAS RN

77866-58-1
Record name trans-4-Propylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-propyl-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
L Wu, Z Wang, X Guo, P Liu, Z Liu, G Wu - Catalysts, 2022 - mdpi.com
… cis-4-Propylcyclohexanol is an important intermediate for … In this study, cis-4-propylcyclohexanol was prepared using a … h, and 225.8 g of cis-4-propylcyclohexanol (cis/trans ratio of 99.5:…
Number of citations: 1 www.mdpi.com
M Ikunaka, N Moriya, F Nomoto, A Ohsako… - … process research & …, 2004 - ACS Publications
… an auxiliary substrate for recycling externally supplemented NAD + (0.001 equiv) in 40 mM potassium phosphate buffer (pH 7.5) for 20 h to provide a mixture of cis-4-propylcyclohexanol …
Number of citations: 27 pubs.acs.org
S OKAMURA, M MIYAZAWA… - Journal of Japan Oil …, 2000 - jstage.jst.go.jp
… In particular, the ratio of cis- and trans-alcohol products was shown to be 1:13 (4-propylcyclohexanol) and 1:11 (4-isopropylcyclohexanol) with high stereoselectivity by C. lagenarium …
Number of citations: 4 www.jstage.jst.go.jp
Y Nagasawa, EN Kusumawati, H Nanao, T Sasaki… - Chemistry …, 2021 - journal.csj.jp
… We have previously reported the hydrogenation of 4-propylphenol (4-PP), a lignin-derived alkylphenol, to 4-propylcyclohexanone (NONE) and cis- and trans-4-propylcyclohexanol (…
Number of citations: 2 www.journal.csj.jp
HE Ungnade, AD McLaren - Journal of the American Chemical …, 1944 - ACS Publications
118 Herbert E. Ungnade and A. Douglas McLaren Vol. 66 spectram el^ o-ocásene. These authors did not distinguish between the two forms of aWo-ocimene but consideration of the …
Number of citations: 60 pubs.acs.org
A Sreenavya, A Sahu, A Sakthivel - Industrial & Engineering …, 2020 - ACS Publications
… and aromatic ring hydrogenation to form 4-propylcyclohexanol. Moreover, various lignin-… observed high yields of ring hydrogenated products of eugenol (ie, 4-propylcyclohexanol). …
Number of citations: 50 pubs.acs.org
XQ Wang, ZH Zhang, X Ren, Z Rong, Z Sun… - Industrial Crops and …, 2022 - Elsevier
… and the highest yield of 87.8% for 4-propylcyclohexanol could be achieved at 160 C when use … 4-propylcyclohexyl acetate via esterification of 4-propylcyclohexanol with acetic acid. This …
Number of citations: 1 www.sciencedirect.com
H Ohta, B Feng, H Kobayashi, K Hara, A Fukuoka - Catalysis Today, 2014 - Elsevier
… The reaction may involve the hydrogenation of 4-propylphenol to 4-propylcyclohexanol, followed by the dehydration to give 4-propylcyclohexene and the subsequent dehydrogenation …
Number of citations: 84 www.sciencedirect.com
M Zhao, J Hu, S Wu, L Yang, X An, P Yuan, P Lu - Fuel, 2022 - Elsevier
… 4-Propylcyclohexanol was the major product over the time stream, reaching 92.4% yield after 4 h. The yield of propylbenzene increased smoothly to 3.6% after 1.5 h, and then …
Number of citations: 21 www.sciencedirect.com
B Feng, H Kobayashi, H Ohta, A Fukuoka - Journal of Molecular Catalysis A …, 2014 - Elsevier
… It is suggested that the formation of n-propylbenzene proceeds via the hydrogenation of 4-propylphenol to form 4-propylcyclohexanol, followed by the dehydration to give 4-…
Number of citations: 43 www.sciencedirect.com

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